Binapacryl

Übersicht

Beschreibung

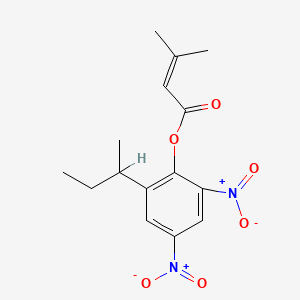

Binapacryl, known chemically as 2-(Butan-2-yl)-4,6-dinitrophenyl 3-methylbut-2-enoate, is an ester derivative of dinoseb. It was historically used as a miticide and fungicide to control mildew and mites on various fruits and vegetables . Despite its low toxicity, this compound is metabolized into dinoseb, a highly toxic compound, leading to its withdrawal from the market .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Binapacryl is synthesized through the esterification of dinoseb with 3-methylcrotonic acid. The reaction typically involves the use of a strong acid catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced by reacting dinoseb with 3-methylcrotonic acid in the presence of an acid catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidation products.

Reduction: The nitro groups in this compound can be reduced to amino groups under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester linkage.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation: Various nitro-oxidized derivatives.

Reduction: Amino derivatives of this compound.

Substitution: Substituted ester derivatives.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Binapacryl has been extensively studied for its toxic effects on various organisms, including mammals and aquatic life.

- Acute Toxicity : Research indicates that this compound exhibits low absorption rates in mammals, with rapid biotransformation into dinoseb, its hydrolytic product, which is responsible for its toxic effects. Studies on guinea pigs and rabbits showed that following administration of this compound, the compound was not detectable in blood prior to death, suggesting a significant metabolic conversion to dinoseb .

- Chronic Exposure : Long-term studies have demonstrated that high doses of this compound can lead to adverse effects such as cataract formation in chickens and potential reproductive toxicity in rats. In a study involving three generations of rats, no significant reproductive performance differences were observed at low exposure levels; however, higher doses resulted in notable health issues .

- Ecotoxicity : this compound is highly toxic to aquatic organisms, with reported LC50 values ranging from 0.04 to 0.06 mg/l for fish . Its bioconcentration factor indicates a high potential for accumulation in aquatic systems, raising concerns about environmental impacts.

Analytical Methods for Detection

The determination of this compound in environmental samples is crucial due to its potential toxicity at low concentrations. Recent advancements include:

- Electrochemical Methods : A new analytical method using square wave cathodic stripping voltammetry has been developed to detect this compound in natural samples such as water and juice. The method demonstrated a linear operating range from 0.16 µM to 6.20 µM with low detection limits, making it suitable for monitoring trace amounts of this pesticide in food and water sources .

Agricultural Applications

In agriculture, this compound is primarily applied as a fungicide and miticide:

- Fungicide Use : this compound effectively controls various fungal diseases affecting crops, thus improving yield and quality. Its application is particularly noted in the treatment of soil fungi and foliar diseases.

- Miticide Use : As a miticide, it targets harmful mite populations that can devastate crops. Its effectiveness against pests contributes significantly to integrated pest management strategies.

Case Studies

Several case studies illustrate the applications and implications of this compound use:

- Case Study 1 : In a controlled trial on tomato plants, this compound application resulted in a significant reduction of fungal infections compared to untreated controls, demonstrating its efficacy as a protective agent .

- Case Study 2 : A study assessing the impact of this compound on non-target organisms found that while it effectively controlled pest populations, it also posed risks to beneficial insects such as bees . This highlights the need for careful consideration of application methods and timing.

Data Tables

| Parameter | Value/Outcome |

|---|---|

| LC50 (Fish) | 0.04 – 0.06 mg/l |

| Bioconcentration Factor | 2400 |

| Detection Limit (Electrochemical Method) | 0.060 µM / 0.0627 µM |

| Application Efficacy (Tomato) | Significant reduction in fungal infections |

Wirkmechanismus

Binapacryl exerts its effects primarily through its metabolite, dinoseb. Dinoseb uncouples oxidative phosphorylation in mitochondria, disrupting the production of adenosine triphosphate (ATP). This leads to cellular energy depletion and eventual cell death. The primary molecular targets are the mitochondrial membranes, where dinoseb interferes with the electron transport chain .

Vergleich Mit ähnlichen Verbindungen

Dinoseb: The parent compound of binapacryl, known for its high toxicity.

Dinoseb acetate: Another ester derivative of dinoseb with similar toxicological properties.

Dinoterb: A related nitrophenol compound used as a herbicide

Uniqueness of this compound: this compound’s uniqueness lies in its specific ester linkage, which allows it to be metabolized into dinoseb. This property makes it both effective as a pesticide and a subject of toxicological concern. Its ability to undergo various chemical reactions also makes it a valuable compound for research in organic chemistry .

Biologische Aktivität

Binapacryl, an organochlorine compound, is primarily used as a pesticide. Its biological activity has been the subject of various studies, focusing on its toxicological effects, biochemical interactions, and potential health risks associated with exposure. This article synthesizes findings from diverse research sources to provide a comprehensive overview of this compound's biological activity.

This compound is characterized by its stability under normal conditions but is susceptible to decomposition by UV radiation and hydrolysis in strong acids or dilute alkalis. It has a complex metabolic pathway, with metabolites such as 3-(2-hydroxy-3,5-dinitrophenyl)-butyric acid being identified in animal studies .

Acute and Chronic Toxicity

Studies have demonstrated that this compound can induce significant toxic effects in various animal models. For instance, in a study involving female albino mice, exposure to this compound at doses of 50 to 200 mg/kg body weight over 15 days resulted in notable biochemical and hematological alterations. Key findings included:

- Hepatic Enzyme Levels : Increased levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (γ-GT) were observed, indicating hepatotoxicity.

- Hematological Parameters : Significant reductions in red blood cell (RBC) counts, hemoglobin levels, and hematocrit were noted at the highest dose. Additionally, mean corpuscular volume (MCV) increased significantly .

The following table summarizes the biochemical parameters observed in the study:

| Dose (mg/kg) | ALT (IU/L) | AST (IU/L) | γ-GT (IU/L) | Urea (mg/dL) | Creatinine (mg/dL) |

|---|---|---|---|---|---|

| Control | 1.01±0.00 | 12.5±0.36 | 4.00±0.19 | 24.14±0.11 | 43.55±0.15 |

| 50 | 2.44±0.01 | 14.0±0.51 | 3.57±0.02 | 25.31±0.08 | 45.56±0.20 |

| 100 | 3.02±0.00* | 14.0±0.38* | 3.80±0.02* | 25.20±0.12 | 44.40±0.20 |

| 150 | 3.98±0.01* | 15.56±0.38* | 3.67±0.02* | 23.06±0.16 | 45.95±0.13 |

| 200 | 4.96±0.01* | 14.0±0.26* | 3.56±0.03* | *64±0.12 | *44.40±0.20 |

(*Statistically significant changes compared to control)

Long-term Effects

Long-term studies involving rats indicated that chronic exposure to this compound can lead to weight loss and other physiological changes without significant mortality at lower doses . However, higher doses resulted in severe neurological symptoms and mortality within six months.

Metabolism and Excretion

Research indicates that this compound undergoes slow hydrolysis, leading to the formation of dinoseb and dimethylacrylic acid, which are absorbed at different rates . In rats, about 7-17% of the administered dose was excreted in urine within two days .

Case Studies

A notable case series highlighted acute self-poisoning incidents involving fungicides like this compound, revealing lower fatality rates compared to other classes of pesticides . This suggests that while this compound poses risks, it may be less hazardous than some alternatives.

Eigenschaften

IUPAC Name |

(2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-5-10(4)12-7-11(16(19)20)8-13(17(21)22)15(12)23-14(18)6-9(2)3/h6-8,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDUSMYWDRPZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040269 | |

| Record name | Binapacryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Insoluble in water; [ICSC] Pale yellow powder; Insoluble in water; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |

| Record name | Binapacryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water but soluble in organic solvents as follows: acetone 78%; ethanol 11%; isophorone 57%; kerosene 10%; xylene 70%, Sol in: 400 mg/l hexane; greater than 500 g/l dichloromethane, ethyl acetate, toluene; 21 g/l methanol, Sol in 75% methylene chloride, Solubility in water: none | |

| Record name | BINAPACRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2307 @ 20 °C/4 °C, Relative density (water = 1): 1.2 | |

| Record name | BINAPACRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000032 [mmHg], 13 mPa at 60 °C, Vapor pressure, Pa at 60 °C: 0.013 | |

| Record name | Binapacryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BINAPACRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

BASIC MECHANISM OF TOXICITY IS STIMULATION OF OXIDATIVE METABOLISM IN CELL MITOCHONDRIA, BY INTERFERENCE WITH NORMAL COUPLING OF CARBOHYDRATE OXIDN TO PHOSPHORYLATION (ADP TO ATP). INCR OXIDATIVE METABOLISM LEADS TO PYREXIA, TACHYCARDIA, & DEHYDRATION, & ULTIMATELY DEPLETES CARBOHYDRATE & FAT STORES. /NITROPHENOLIC COMPOUNDS/ | |

| Record name | BINAPACRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALLINE POWDER, Pale yellow to brownish crystals | |

CAS No. |

485-31-4 | |

| Record name | Binapacryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binapacryl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binapacryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Binapacryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINAPACRYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X685BB13A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAPACRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

66-67 °C | |

| Record name | BINAPACRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Binapacryl?

A1: While the exact mechanism of action of this compound remains unclear, research suggests it primarily acts as a fungicide and acaricide. Its activity is attributed to its ability to disrupt energy production within fungal and mite cells.

Q2: How does this compound affect mite populations in agricultural settings?

A2: this compound effectively controls mite populations by targeting their eggs, demonstrating ovicidal activity [, , ]. This ovicidal effect is crucial in disrupting the mite life cycle and preventing population outbreaks.

Q3: What are the visible effects of this compound on mite eggs?

A3: this compound causes characteristic damage to mite eggs, including cracks and fissures in the eggshell []. This damage is thought to disrupt embryonic development and lead to egg mortality.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C13H18N2O6, and its molecular weight is 298.3 g/mol.

Q5: What challenges are associated with formulating stable this compound suspensions?

A5: Maintaining the stability of this compound suspensions poses a challenge due to the tendency of the compound to undergo particle growth at temperatures above 30°C []. This growth can lead to changes in the physical properties of the formulation, making it difficult to redisperse and potentially impacting its effectiveness.

Q6: How can the stability of this compound suspensions be improved?

A6: The addition of small amounts of water-insoluble resin during the formulation process has been shown to effectively inhibit particle growth in this compound suspensions, thereby enhancing their physical stability [].

Q7: Has resistance to this compound been observed in pest populations?

A7: Yes, resistance to this compound has been documented in fruit tree red spider mites (Panonychus ulmi) after several years of use [, ]. This highlights the need for resistance management strategies to ensure the long-term effectiveness of this acaricide.

Q8: Does this compound exhibit cross-resistance with other acaricides?

A8: Studies have shown that this compound exhibits a low degree of cross-resistance with dinocap in fruit tree red spider mites []. This finding suggests that mites resistant to this compound might still be susceptible to dinocap, offering a potential alternative for control.

Q9: What are the potential environmental impacts of this compound?

A9: this compound has been shown to negatively impact earthworm populations in apple orchards []. This effect raises concerns about its broader ecological impact and the importance of judicious use to minimize adverse effects on beneficial organisms.

Q10: What effects does this compound have on non-target organisms?

A10: Laboratory and field studies have shown that this compound can be toxic to beneficial insects like the predatory mite, Hippodamia convergens, especially at higher dosages []. This toxicity highlights the importance of considering the potential impact of this compound applications on beneficial insect populations in agricultural ecosystems.

Q11: What analytical techniques are used for this compound analysis?

A11: Gas chromatography, often coupled with mass spectrometry (GC-MS), has been successfully employed for the detection and quantification of this compound residues in various matrices, including fruits and cosmetics []. This technique offers high sensitivity and selectivity for accurate analysis.

Q12: When was this compound first introduced as a fungicide?

A12: this compound was first introduced as a fungicide for controlling apple powdery mildew (Podosphaera leucotricha) in the early 1960s []. It offered a new option for managing this economically important disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.